Cas no 880778-75-6 (Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate)

Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is a fluorinated pyrrole derivative with potential applications in pharmaceutical and agrochemical research. The compound features a trifluoromethylphenyl substituent, which enhances its lipophilicity and metabolic stability, making it a valuable intermediate in drug discovery. The ester functional group at the 3-position allows for further derivatization, facilitating the synthesis of more complex molecules. Its pyrrole core contributes to its utility in heterocyclic chemistry, particularly in the development of bioactive compounds. The presence of the trifluoromethyl group may also influence electronic properties, potentially improving binding affinity in target interactions. This compound is suited for exploratory synthesis in medicinal chemistry and material science applications.
Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate structure
880778-75-6 structure
Product Name:Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate
CAS No:880778-75-6
MF:C14H12F3NO2
MW:283.245794296265
CID:5061017
Update Time:2025-06-09

Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate
    • methyl 4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate
    • 4-methyl-5-(2-trifluoromethyl-phenyl)-1H-pyrrole-3-carboxylic acid methyl ester
    • Inchi: 1S/C14H12F3NO2/c1-8-10(13(19)20-2)7-18-12(8)9-5-3-4-6-11(9)14(15,16)17/h3-7,18H,1-2H3
    • InChI Key: WNIGQHYWJMGCDU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=CC=1C1=C(C)C(C(=O)OC)=CN1)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 359
  • XLogP3: 3.5
  • Topological Polar Surface Area: 42.1

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Additional information on Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate

Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate (CAS No. 880778-75-6): A Comprehensive Overview

Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate (CAS No. 880778-75-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its intricate molecular structure, holds promise for various applications, particularly in the synthesis of novel bioactive molecules. The presence of multiple functional groups, including a pyrrole ring and a trifluoromethyl-substituted phenyl ring, makes it a versatile building block for drug discovery efforts.

The chemical structure of Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate encompasses a pyrrole core substituted at the 3-position with a carboxylate ester group and at the 4-position with a methyl group. The phenyl ring attached to the pyrrole is further functionalized with a trifluoromethyl group at the 2-position. This specific arrangement of substituents contributes to the compound's unique electronic and steric properties, which are critical for its potential biological activity.

In recent years, there has been growing interest in the development of heterocyclic compounds for their role in medicinal chemistry. Pyrrole derivatives, in particular, have been extensively studied due to their broad spectrum of biological activities. The compound Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate is no exception and has been explored in various contexts, including as an intermediate in the synthesis of more complex molecules.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. The trifluoromethyl group, a common pharmacophore in many drugs, enhances the metabolic stability and lipophilicity of molecules, making them more suitable for oral administration. Additionally, the pyrrole ring can interact with biological targets in multiple ways, including through hydrogen bonding and π-stacking interactions. These features make Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate an attractive candidate for further investigation.

Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry. The introduction of fluorine atoms into organic molecules can significantly alter their pharmacokinetic properties, leading to improved bioavailability and efficacy. The presence of a trifluoromethyl group in Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate aligns with this trend and suggests that it may exhibit favorable pharmacological characteristics.

The synthesis of Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of a pyrrole derivative, which is then functionalized with the appropriate substituents. Advanced synthetic techniques, such as cross-coupling reactions and palladium catalysis, are often employed to achieve the desired molecular architecture.

In terms of applications, Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate has shown promise in several areas. For instance, it has been investigated as a potential intermediate in the synthesis of antiviral and anticancer agents. The unique structural features of this compound allow it to interact with biological targets in novel ways, which could lead to the development of new therapeutic strategies.

The trifluoromethyl group plays a crucial role in modulating the biological activity of molecules. It can influence both the potency and selectivity of drug candidates by affecting their binding affinity to target proteins. In addition, the pyrrole ring can serve as a scaffold for further derivatization, enabling chemists to explore a wide range of structural variations.

Ongoing research continues to uncover new possibilities for Methyl 4-methyl-5-(2-(trifluoromethyl)phenyl)-1H-pyrrole-3-carboxylate. Scientists are exploring its potential use in other therapeutic areas, including neurodegenerative diseases and inflammatory disorders. The compound's ability to undergo further functionalization makes it a valuable tool for medicinal chemists seeking to develop innovative treatments.

The development of new synthetic methodologies is also an important focus area. By improving synthetic routes, researchers can enhance access to this compound and related derivatives, facilitating more extensive exploration of its biological properties. Advances in flow chemistry and automated synthesis have particularly contributed to making complex molecules more accessible for study.

In conclusion, Methyl 4-methyl-5-(2-(trifluoromethylethynyl)phenyl)-1H-pyrrole-3-carboxylate (CAS No. 880778-75-6) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and versatile reactivity make it an attractive scaffold for drug discovery efforts aimed at developing novel therapeutic agents. As research continues to progress, we can expect further insights into its applications and mechanisms of action.

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